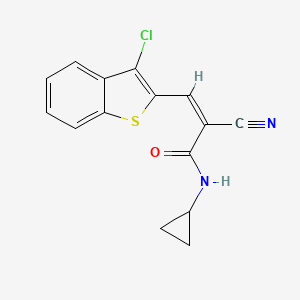

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA belongs to the family of benzothiophene derivatives and is known to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Enantioselective Synthesis

Research involving the highly enantioselective hydrogenation of exocyclic enamides, such as (Z)-3-arylidene-4-acyl-3,4-dihydro-2H-benzoxazines, highlights the importance of these compounds in achieving high enantiomeric excesses in synthesized products. This process, catalyzed by the Rh/(R,R)-Me-Duphos complex, is crucial for producing chiral molecules that are significant in pharmaceutical synthesis (Zhou, Yang, & Han, 2005).

Heterocyclic Compound Synthesis

The synthesis and characterization of (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one from benzoylacetone and 4-chloroaniline, catalyzed by formic acid, demonstrate the preparation of heterocyclic compounds with potential applications in material science and pharmacology. This work emphasizes the structural and thermal properties of such compounds, offering insights into their stability and reactivity (Patil et al., 2012).

Novel Antibiotic Synthesis

Research on 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrates its potential in synthesizing new antibiotic and antibacterial drugs. This compound's reaction with various nucleophiles to yield pyrimidinone derivatives and its subsequent study against Gram-positive and Gram-negative bacteria highlight its relevance in developing new therapeutic agents (Ahmed, 2007).

Catalysis and Organic Synthesis

The development of catalyst-free, chemo-, regio-, and stereo-selective amination of alk-3-ynones for synthesizing benzodiazepines and enaminones illustrates the compound's utility in facilitating organic transformations. Such reactions enable the efficient synthesis of complex molecules with significant pharmacological properties, showcasing the broader application of related chemical frameworks in synthetic chemistry (Solan et al., 2014).

Propriétés

IUPAC Name |

(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-14-11-3-1-2-4-12(11)20-13(14)7-9(8-17)15(19)18-10-5-6-10/h1-4,7,10H,5-6H2,(H,18,19)/b9-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQTZLQFAKXTJK-CLFYSBASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

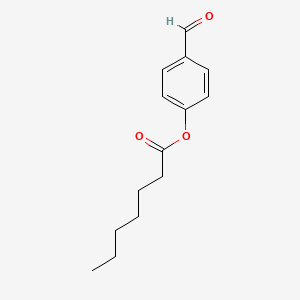

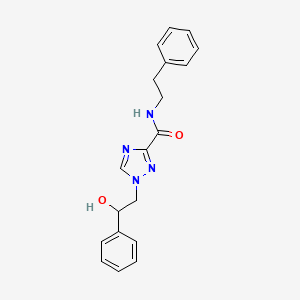

Canonical SMILES |

C1CC1NC(=O)C(=CC2=C(C3=CC=CC=C3S2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=C(C3=CC=CC=C3S2)Cl)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)

![Methyl 3-nitro-2-[(4-phenylpiperazino)methyl]benzenecarboxylate](/img/structure/B2399387.png)

![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)

![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)

![(Z)-ethyl 2-((3-carbamoyl-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2399398.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2399402.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2399404.png)